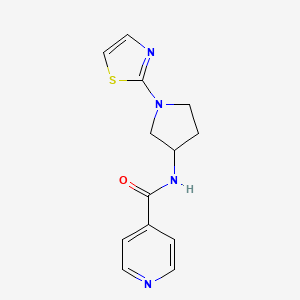

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)isonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1-(thiazol-2-yl)pyrrolidin-3-yl)isonicotinamide” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole derivatives have been found to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Applications De Recherche Scientifique

Dynamic Tautomerism and Divalent N(I) Character

- Research Focus: The study by Bhatia, Malkhede, & Bharatam (2013) delves into the dynamic tautomerism and divalent N(I) character of similar compounds, which has implications for their reactivity and potential as therapeutic agents.

Structural Aspects in Cocrystals

- Investigation into Heterosynthons: The research by Dubey & Desiraju (2014) explores the acid-pyridine heterosynthon in cocrystals, which is crucial for understanding the molecular interactions and stability of these compounds in various pharmaceutical applications.

Crystal Engineering and Pharmaceutical Cocrystals

- Novel Synthon for Assembly: Reddy, Babu, & Nangia's (2006) work here discusses a novel carboxamide-pyridine N-oxide synthon, significant for crystal engineering and the synthesis of pharmaceutical cocrystals, indicating potential for developing new drug formulations.

Anticancer Applications

- Synthesis and Evaluation: A study by Abdo & Kamel (2015) highlights the synthesis of certain derivatives and their evaluation as anticancer agents, showing the therapeutic potential of these compounds in oncology.

Antimicrobial Activities

- Investigating Derivatives: Research by Bayrak et al. (2009) focuses on the synthesis of derivatives and their antimicrobial activities, essential for developing new antimicrobial agents.

Dearomatisation in Spirocyclic Compounds

- Cyclisation Induced by Electrophiles: The study by Brice & Clayden (2009) examines isonicotinamides and their cyclisation to form spirocyclic compounds, which is significant for understanding the chemical behavior of these compounds.

Thin-Layer Chromatography Applications

- Separation of Related Compounds: Ziporin & Waring's (1970) work here discusses the use of thin-layer chromatography for separating compounds like N' -methylnicotinamide, important for analytical chemistry applications.

Novel Synthon for Antimicrobial Activity

- Synthesis and Antimicrobial Testing: Mishra et al. (2010) in their study here synthesized novel derivatives and tested their antimicrobial activities, suggesting potential uses in developing new antimicrobial agents.

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. While some thiazole derivatives have been found to exhibit therapeutic effects with lesser side effects , the specific safety and hazards associated with “N-(1-(thiazol-2-yl)pyrrolidin-3-yl)isonicotinamide” are not mentioned in the retrieved sources.

Orientations Futures

Thiazole derivatives continue to be a subject of interest in medicinal chemistry research due to their diverse biological activities . Future research may focus on the design and development of new thiazole derivatives, including “N-(1-(thiazol-2-yl)pyrrolidin-3-yl)isonicotinamide”, to act as drug molecules with lesser side effects .

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to target various enzymes and receptors .

Mode of Action

The thiazole and pyrrolidine moieties in the compound may play a crucial role in this interaction .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. For instance, if the compound targets enzymes involved in cell proliferation, it may affect the cell cycle and growth pathways .

Pharmacokinetics

Compounds with similar structures are known to have good bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action depend on its targets and mode of action. For example, if the compound inhibits a key enzyme in a cellular pathway, it may lead to decreased activity of that pathway .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity may be affected by the pH of the environment, as changes in pH can alter the compound’s ionization state and, consequently, its interaction with its targets .

Propriétés

IUPAC Name |

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4OS/c18-12(10-1-4-14-5-2-10)16-11-3-7-17(9-11)13-15-6-8-19-13/h1-2,4-6,8,11H,3,7,9H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGMMECDOWPVDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CC=NC=C2)C3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]benzenecarboxylic acid](/img/structure/B2754190.png)

![2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2754192.png)

![5-(hydroxymethyl)-N-(4-methoxyphenyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2754193.png)

![9-(3-chlorophenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2754195.png)

![4-fluoro-N-[(5-phenacylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2754199.png)

![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(2,3-dihydro-1-benzofuran-2-yl)ethanone;hydrochloride](/img/structure/B2754202.png)

![(E)-N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2754209.png)